molecular formula C18H27N3O2 B2843951 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2201316-78-9

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2843951
CAS No.: 2201316-78-9
M. Wt: 317.433
InChI Key: BSBRXSULRLHCJE-UHFFFAOYSA-N
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Description

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperidine ring, a cyclopentane moiety, and a dihydropyrimidinone core, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting cyclopentanecarbonyl chloride with piperidine in the presence of a base such as triethylamine.

    Alkylation Reaction: The piperidine intermediate is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the methyl group.

    Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyrimidinone core. This can be achieved using a cyclization reagent such as urea or thiourea under acidic or basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the dihydropyrimidinone ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carbonyl group of the cyclopentanecarbonyl moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring. Halogenating agents such as thionyl chloride (SOCl₂) can be used to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: SOCl₂ in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a suitable candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    3-[(1-Benzoylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one: Contains a benzoyl group instead of a cyclopentanecarbonyl group.

    3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-2,4-dihydropyrimidin-4-one: Similar structure but with a different substitution pattern on the pyrimidinone ring.

Uniqueness

The uniqueness of 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13-14(2)19-12-21(17(13)22)11-15-7-9-20(10-8-15)18(23)16-5-3-4-6-16/h12,15-16H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBRXSULRLHCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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